3-(3-Thienyl)-acryloyl chloride
Description
3-(3-Thienyl)-acryloyl chloride is an organosulfur compound characterized by a thiophene ring substituted at the 3-position with an acryloyl chloride group. Structurally, it belongs to the class of α,β-unsaturated acyl chlorides, which are highly reactive due to the electron-withdrawing nature of the carbonyl and chloride groups. This compound is typically synthesized via the reaction of 3-(3-thienyl)acrylic acid with thionyl chloride (SOCl₂) or oxalyl chloride, followed by purification under controlled conditions . Its reactivity makes it a valuable intermediate in organic synthesis, particularly in the preparation of polymers, pharmaceuticals, and functional materials.
Properties
Molecular Formula |
C7H5ClOS |
|---|---|
Molecular Weight |
172.63 g/mol |
IUPAC Name |
(E)-3-thiophen-3-ylprop-2-enoyl chloride |
InChI |
InChI=1S/C7H5ClOS/c8-7(9)2-1-6-3-4-10-5-6/h1-5H/b2-1+ |
InChI Key |
RBAJKSGPATVNEF-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CSC=C1/C=C/C(=O)Cl |
Canonical SMILES |
C1=CSC=C1C=CC(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of 3-(3-Thienyl)-acryloyl chloride, their physicochemical properties, and applications:
Reactivity and Stability
- Electronic Effects: Thiophene vs. Furan: The thiophene ring in 3-(3-Thienyl)-acryloyl chloride has lower electronegativity compared to the furan ring in 3-(2-Furyl)acryloyl chloride. Substituent Effects: Electron-withdrawing groups (e.g., nitro in 3-(3-Nitrophenyl)-acryloyl chloride) increase reactivity toward nucleophiles, making these derivatives suitable for rapid acylations. Conversely, electron-donating groups (e.g., methoxy in 3,4,5-trimethoxyphenyl derivatives) reduce reactivity but improve solubility in polar solvents .
Spectral Characterization :
- IR Spectroscopy : All acryloyl chlorides exhibit strong C=O stretching bands near 1680–1700 cm⁻¹. The disappearance of –OH peaks post-esterification (e.g., in azo-azomethine dye derivatives) confirms successful synthesis .
- NMR Spectroscopy : Vinyl protons (δ 5.44–7.24 ppm) and carbonyl carbons (δ 160–170 ppm) are consistent across analogues, with shifts depending on substituent electronegativity .
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